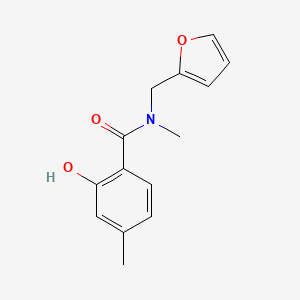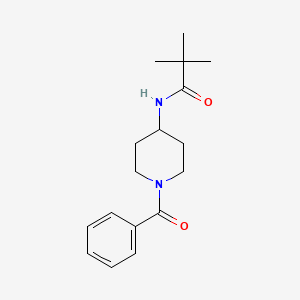
2-(4-Bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone is a chemical compound that is commonly referred to as Buphedrone. It is a psychoactive drug that belongs to the class of cathinones, which are synthetic derivatives of the naturally occurring stimulant cathinone found in the Khat plant. Buphedrone has been the subject of scientific research due to its potential use as a therapeutic drug.
Mecanismo De Acción
Buphedrone acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, resulting in an increase in their concentration in the synaptic cleft. This leads to an increase in the activity of the central nervous system, resulting in a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
Buphedrone has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to reduced blood flow to certain parts of the body. Buphedrone has been shown to have neurotoxic effects, which can lead to damage to the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Buphedrone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have a potent stimulant effect, which makes it useful for studying the effects of stimulants on the central nervous system. However, one of the limitations of using Buphedrone in lab experiments is its potential for neurotoxicity, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on Buphedrone. One area of research is the potential use of Buphedrone in the treatment of mental health disorders such as depression and anxiety. Another area of research is the potential use of Buphedrone as a pain reliever. Further research is also needed to better understand the neurotoxic effects of Buphedrone and its potential for long-term damage to the central nervous system.
Métodos De Síntesis
Buphedrone can be synthesized using various methods, including the reaction of 4-bromobenzaldehyde with 4-hydroxypiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a reaction with ethyl bromoacetate to form 2-(4-bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone.
Aplicaciones Científicas De Investigación
Buphedrone has been the subject of scientific research due to its potential use as a therapeutic drug. It has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders. Buphedrone has also been studied for its potential use as a pain reliever.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-3-1-10(2-4-11)9-13(17)15-7-5-12(16)6-8-15/h1-4,12,16H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCPQNWPMWXRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



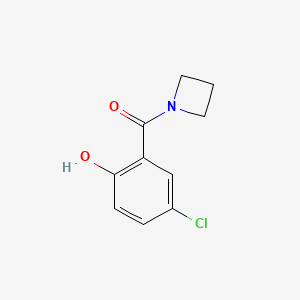
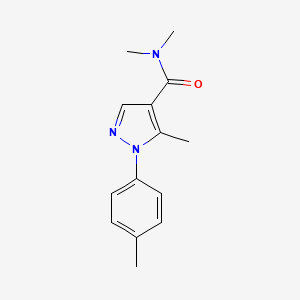

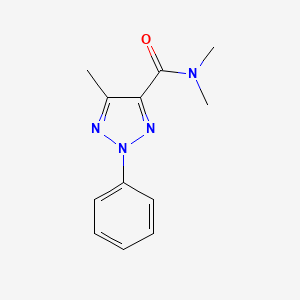

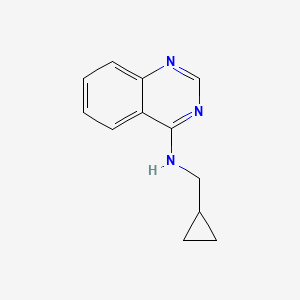
![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
